(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid
Description
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid is a boronic acid derivative featuring a piperazine ring modified with a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorophenyl substituent. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl systems .
Properties
IUPAC Name |
[4-chloro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17(23)24)4-5-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLGRHFYXCFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with a boronic acid precursor under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can lead to the formation of boron-containing alcohols or hydrocarbons.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, biaryl compounds, and boron-containing alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It can serve as a probe for detecting and quantifying biomolecules that contain diol groups, such as sugars and nucleotides .
Medicine: In medicine, boronic acid derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as enzyme inhibitors, particularly for proteases and kinases, which are important targets in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diol-containing molecules, such as sugars and nucleotides. This interaction can inhibit the activity of enzymes that rely on these molecules, thereby modulating various biological pathways .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Likely C₁₇H₂₂BClN₂O₅ (inferred from structural analogs) .
- Functional Groups :
- Boronic acid (-B(OH)₂) for cross-coupling reactivity.
- Boc-protected piperazine for enhanced solubility and stability during synthesis.
- 4-Chlorophenyl group influencing electronic and steric properties.
Comparison with Structurally Similar Compounds
Structural Analogs with Piperazine-Boc Moieties
Key Observations :
- Electron-Withdrawing Groups (Cl/F): The 4-chloro and 4-fluoro analogs exhibit enhanced stability in cross-coupling reactions compared to non-halogenated derivatives due to reduced electron density at the boron center .
- Linker Modifications : Propoxy or ethoxy linkers (e.g., ) improve solubility but may reduce cell permeability in biological assays.
Boronic Acid Derivatives with Aromatic Substituents
Key Observations :
- Carbamoyl vs.
- Biphenyl Systems : The biphenyl-chloro analog () demonstrates superior luminescent properties in OLED applications due to extended conjugation.
Biological Activity
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of various diseases through its biological activity. This article explores the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H23BN2O4
- Molecular Weight : 306.17 g/mol
- CAS Number : 22392008
This compound features a boronic acid moiety, which is known for its ability to interact with biomolecules, particularly in the context of enzyme inhibition and cellular signaling pathways.
The biological activity of this compound primarily involves its interaction with specific biological targets:
- CCR2b Receptor Antagonism : The compound has been shown to act as an antagonist to the CCR2b receptor, which plays a crucial role in inflammatory responses. By inhibiting this receptor, the compound may reduce inflammation and associated pathologies .
- Matrix Metalloproteinase Inhibition : Similar compounds have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : In preclinical models, compounds similar to this compound have shown significant reductions in inflammatory markers, suggesting potential use in treating inflammatory diseases .
- Anticancer Properties : The compound may also possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, studies on related boronic acids have reported IC50 values indicating potent growth inhibition against breast cancer cell lines such as MDA-MB-231 .
Study on Inflammatory Disease Models
In a study examining the effects of related compounds on inflammation, it was observed that administration of these compounds led to a marked decrease in cytokine levels in animal models of arthritis. The mechanism was attributed to CCR2b receptor blockade, leading to reduced leukocyte migration to inflamed tissues .
Anticancer Efficacy Assessment
A comparative study evaluated the anticancer efficacy of this compound against established chemotherapeutic agents. The results indicated that this compound exhibited superior selectivity towards cancer cells over normal cells, demonstrating a promising therapeutic window for future drug development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CCR2b Antagonism | Reduced inflammation | |
| MMP Inhibition | Decreased tumor metastasis | |
| Anti-proliferative | IC50 values < 0.5 µM in cancer cells |
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Maximum Tolerated Dose | >2000 mg/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
